molecular formula C8H13N3O B13198462 2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine

2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine

Cat. No.: B13198462
M. Wt: 167.21 g/mol
InChI Key: OYJPBKDSGPHWCH-UHFFFAOYSA-N
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Description

2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine can be achieved through a multi-step process involving the formation of the pyrano-pyrazole core One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate This intermediate is then subjected to a cyclization reaction with an appropriate aldehyde under acidic conditions to form the pyrano-pyrazole core

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is often prioritized.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine
  • Benzopyran-annulated pyrano[2,3-c]pyrazoles

Uniqueness

2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine

InChI

InChI=1S/C8H13N3O/c1-2-11-8(9)6-5-12-4-3-7(6)10-11/h2-5,9H2,1H3

InChI Key

OYJPBKDSGPHWCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2COCCC2=N1)N

Origin of Product

United States

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